Synthesis of the cyclobutanone core of solanoeclepin A via intramolecular allene butenolide photocycloaddition†

Organic & Biomolecular Chemistry Pub Date: 2003-10-29 DOI: 10.1039/B311415E

Abstract

The compact tricyclic substructure of solanoeclepin A containing the cyclobutanone ring was prepared by using as the key step a highly regioselective intramolecular [2 + 2]-photocycloaddition reaction between one of the π-bonds of an allene and the CC double bond of a butenolide.

Graphical abstract: Synthesis of the cyclobutanone core of solanoeclepin A via intramolecular allene butenolide photocycloaddition
Recommended Literature